Cas no 72276-04-1 (1,1-dichloroethene; 2-ethylhexyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate)

1,1-dichloroethene; 2-ethylhexyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate structure
72276-04-1 structure
Product name:1,1-dichloroethene; 2-ethylhexyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate
CAS No:72276-04-1
MF:C20H32Cl2O5
MW:423.371085166931
CID:572468
PubChem ID:175020

1,1-dichloroethene; 2-ethylhexyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • 1,1-dichloroethene,2-ethylhexyl prop-2-enoate,oxiran-2-ylmethyl 2-methylprop-2-enoate
    • 2-Propenoic acid, 2-methyl-, oxiranylmethyl ester, polymer with 1,1-dichloroethene and 2-ethylhexyl 2-propenoate
    • 1,1-dichloroethene
    • 2-ethylhexyl prop-2-enoate
    • oxiran-2-ylmethyl 2-methylprop-2-enoate
    • 72276-04-1
    • 1,1-dichloroethene; 2-ethylhexyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate
    • Inchi: InChI=1S/C11H20O2.C7H10O3.C2H2Cl2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-5(2)7(8)10-4-6-3-9-6;1-2(3)4/h6,10H,3-5,7-9H2,1-2H3;6H,1,3-4H2,2H3;1H2
    • InChI Key: BLQALMDAKWEQKW-UHFFFAOYSA-N
    • SMILES: CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)OCC1CO1.C=C(Cl)Cl

Computed Properties

  • Exact Mass: 422.163
  • Monoisotopic Mass: 422.163
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 12
  • Complexity: 341
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 65.1Ų

1,1-dichloroethene; 2-ethylhexyl prop-2-enoate; oxiran-2-ylmethyl 2-methylprop-2-enoate Related Literature

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